molecular formula C14H23NO5 B595247 Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate CAS No. 1253791-63-7

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate

Cat. No. B595247
M. Wt: 285.34
InChI Key: GASNSLPKHBHJJV-UHFFFAOYSA-N
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Description

“Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is used in laboratory settings and is often involved in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” can be analyzed using various spectroscopic methods. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts of the compound .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Scientific Research Applications

  • Synthesis of Factor Xa Inhibitors

    • Application Summary : Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is used as a building block in chemical synthesis. Specifically, it can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide, which are key intermediates for the synthesis of factor Xa inhibitors .
    • Results or Outcomes : The successful synthesis of factor Xa inhibitors could have significant implications in the field of medicinal chemistry, particularly in the development of anticoagulant drugs .
  • Synthesis of Radiotracers for PET Imaging

    • Application Summary : A compound similar to Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, has been synthesized starting from commercially available levodopa, which was O- and N-protected before undergoing iodination .
    • Method of Application : The synthesis involves several steps, including the protection of the amino group by BOC and iodination by CF3CO2Ag/I2 .
    • Results or Outcomes : The synthesized compound could potentially be used for a gram-scalable nucleophilic fluorination of levodopa, which is useful in the synthesis of [18F]labeled compounds for PET imaging .
  • Synthesis of Diaminocyclohexane Carboxamide Stereoisomers

    • Application Summary : This compound can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These stereoisomers can serve as key intermediates in various chemical syntheses.
    • Results or Outcomes : The successful preparation of these stereoisomers could provide valuable building blocks for further chemical syntheses .
  • Preparation of Amino Acid Ionic Liquids (AAILs)

    • Application Summary : A compound similar to Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, tert-butyloxycarbonyl-protected amino acids, can be used to prepare AAILs . These AAILs can serve as green solvents in organic synthesis.
    • Method of Application : The preparation involves protecting the amino group of the amino acids with a tert-butyloxycarbonyl group .
    • Results or Outcomes : The resulting protected AAILs can be used as starting materials in various chemical reactions .
  • Preparation of Diaminocyclohexane Carboxamide Stereoisomers

    • Application Summary : This compound can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These stereoisomers can serve as key intermediates in various chemical syntheses.
    • Results or Outcomes : The successful preparation of these stereoisomers could provide valuable building blocks for further chemical syntheses .
  • Preparation of Amino Acid Ionic Liquids (AAILs)

    • Application Summary : A compound similar to Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, tert-butyloxycarbonyl-protected amino acids, can be used to prepare AAILs . These AAILs can serve as green solvents in organic synthesis.
    • Method of Application : The preparation involves protecting the amino group of the amino acids with a tert-butyloxycarbonyl group .
    • Results or Outcomes : The resulting protected AAILs can be used as starting materials in various chemical reactions .

Safety And Hazards

The safety data sheet (SDS) for similar compounds indicates that they are hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNSLPKHBHJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate

Citations

For This Compound
1
Citations
A López, M Moreno-Mañas, R Pleixats, A Roglans… - Tetrahedron, 1996 - Elsevier
… of structure 3 2 could be obtained by catalytic hydrogenation (Pd/C) at atmospheric pressure that would lead to ethyl 1-tert-butoxycarbonylamino-4-oxocyclohexanecarboxylate. However…
Number of citations: 43 www.sciencedirect.com

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